Fluorescent brightener 49, (E)-

Description

Overview of Fluorescent Brightening Agents (FBAs) in Contemporary Science

Fluorescent Brightening Agents (FBAs), also known as optical brighteners (OBAs) or fluorescent whitening agents (FWAs), are chemical compounds that absorb light in the non-visible ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) through fluorescence. wikipedia.org This process creates a "whitening" effect by compensating for the natural yellowish cast of many materials, making them appear brighter and whiter. wikipedia.orgkandui.in

In contemporary science, FBAs are utilized in a wide array of applications, including the textile, paper, detergent, and plastics industries. ontosight.aichemicalbook.comupupstars.com In the textile industry, they are used to enhance the whiteness and brightness of fabrics. upupstars.comontosight.ai The paper industry employs FBAs to improve the optical brightness of paper products. upupstars.comontosight.ai Detergents often contain FBAs to make laundered clothes appear cleaner. ontosight.aiupupstars.com In the plastics industry, they are used to improve the aesthetic appeal and color stability of plastic products. kandui.in Some FBAs also offer the added benefit of UV protection. kandui.in

The fundamental principle behind their function is the absorption of invisible UV light and its conversion into visible blue light, which counteracts the yellow or dull appearance of the substrate. kandui.in A surface treated with an optical brightener can, therefore, emit more visible light than it receives, leading to an appearance of enhanced brightness. wikipedia.org

Historical Trajectories and Evolution of FBA Research

The concept of counteracting the natural yellowing of materials predates the development of synthetic FBAs. culturalheritage.org Initially, a process called "bluing" was used, which involved adding a small amount of blue dye to fabrics to mask the yellow hue. upenn.edu However, bluing only makes materials appear whiter, not brighter, as it subtracts from the reflected light. upenn.edu

The scientific foundation for fluorescent whitening was laid in 1852 by G.G. Stokes, who described the phenomenon of fluorescence in uranium glass. culturalheritage.org In 1929, Paul Krais discovered that esculin, an extract from horse chestnut bark, could produce a blue fluorescence that counteracted the yellowing of materials, introducing the concept of optical whitening. culturalheritage.org These early natural optical brighteners had limitations, including discoloration with prolonged light exposure. culturalheritage.org

The first synthetic FBAs were developed in the mid-1930s, with the first commercial product, a derivative of 4,4'-bis-triazine stilbene-2,2'-disulfonic acid, being introduced by Bayer in Germany in 1940. chemicalbook.comculturalheritage.org This marked a significant advancement, as synthetic FBAs offered improved performance and stability. The first use of FBAs in textiles occurred in 1929, with extensive commercial use beginning around 1940. upenn.edu Since then, the field has expanded to include various chemical classes of brighteners, such as stilbenes, coumarins, and azoles, each with specific applications. chemicalbook.com

Academic Significance of Stilbene-Triazine Derivatives, with Specific Focus on Fluorescent Brightener 49, (E)- Isomer

Stilbene-triazine derivatives represent a major and commercially important class of FBAs. wikipedia.orgresearchgate.net Their academic significance stems from their complex photophysical and photochemical properties, their versatile synthesis, and their wide range of applications. researchgate.netnih.gov Research in this area focuses on understanding the structure-property relationships that govern their fluorescence efficiency, lightfastness, and interaction with various substrates. researchgate.netresearchgate.net

Fluorescent Brightener 49 (FB 49) is a prominent member of the stilbene-triazine class. ontosight.ai It exists as two geometric isomers, (E)- and (Z)-, which refer to the arrangement of substituents around the central ethene double bond. The (E)-isomer, with the substituents on opposite sides, is the focus of this article. The specific stereochemistry of the double bond is crucial for the compound's optical brightening properties. ontosight.ai

The academic interest in Fluorescent Brightener 49, (E)- lies in its molecular architecture, which features a central trans-ethylene bridge connecting two benzene (B151609) rings. These rings are further substituted with sulfonate groups and triazine moieties. ontosight.ai This extended π-conjugation system is responsible for its ability to absorb UV light and emit it in the blue region of the visible spectrum. researchgate.net The presence of sulfonic acid groups imparts water solubility, a key property for its industrial applications. ontosight.ai

Delimitation of Research Scope and Academic Relevance of Fluorescent Brightener 49, (E)- Studies

The research scope of this article is strictly limited to the chemical compound Fluorescent Brightener 49, (E)-. This includes its chemical identity, properties, synthesis, and applications. The academic relevance of studying this specific isomer is multifaceted. It serves as a model compound for understanding the broader class of stilbene-triazine FBAs. Detailed investigations into its photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and photoisomerization, contribute to the fundamental knowledge of fluorescence and photochemistry. researchgate.netgncl.cn

Furthermore, the synthesis of Fluorescent Brightener 49, (E)- involves multi-step reactions, providing a platform for research in synthetic organic chemistry. researchgate.netraytopoba.com Studies on its application in various matrices, such as polymers and textiles, are relevant to materials science and engineering. made-in-china.comacs.org The interaction of FB 49, (E)- with different substrates and its performance under various conditions are of significant academic and industrial interest.

Properties

CAS No. |

92629-80-6 |

|---|---|

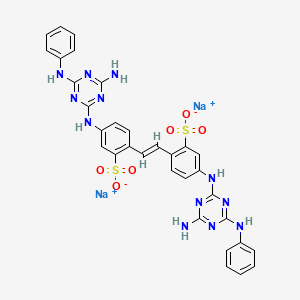

Molecular Formula |

C32H26N12Na2O6S2 |

Molecular Weight |

784.7 g/mol |

IUPAC Name |

disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |

InChI Key |

XTYKHCPNKDNILW-YHPRVSEPSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Fluorescent Brightener 49, E

Advanced Synthesis Strategies for Stilbene-Based Brighteners

The industrial production of stilbene-based brighteners like FB 49 has evolved from traditional multi-step processes to more streamlined and efficient methodologies. These advancements aim to improve yield, reduce waste, and enhance the performance characteristics of the final product.

The classical and widely practiced method for synthesizing stilbene-based fluorescent brightening agents (FBAs) involves a stepwise condensation approach. This strategy is built upon the sequential reaction of key intermediates, allowing for controlled construction of the complex molecular architecture. A typical synthesis starts with the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride. nih.gov This initial step forms a dichlorotriazinyl intermediate.

Subsequent steps involve the nucleophilic substitution of the remaining chlorine atoms on the triazine rings with various amines. nih.gov The reaction conditions, such as temperature and pH, are carefully controlled at each stage to ensure the desired substitution pattern and to minimize side reactions. nih.gov This methodical approach allows for the introduction of different functional groups, which can be tailored to impart specific properties to the final brightener, such as solubility and affinity for particular substrates. researchgate.net

| Step | Reactants | Key Intermediate/Product |

| 1 | 4,4'-diaminostilbene-2,2'-disulfonic acid + Cyanuric chloride | Dichlorotriazinyl intermediate |

| 2 | Dichlorotriazinyl intermediate + Aromatic/Aliphatic amine | Monochlorotriazinyl intermediate |

| 3 | Monochlorotriazinyl intermediate + Second amine | Final Fluorescent Brightener |

This table outlines a generalized stepwise synthesis for stilbene-based FBAs.

In an effort to improve efficiency and reduce the environmental impact of FBA production, researchers have explored one-pot synthesis techniques. These methods aim to combine multiple reaction steps into a single process, thereby reducing reaction time, energy consumption, and the need for isolating intermediates. nih.gov While specific one-pot syntheses for FB 49 are not extensively detailed in publicly available literature, the general principles have been applied to similar fluorescent dyes. nih.govnih.gov

The development of one-pot methods often involves the use of microwave-assisted synthesis or novel catalytic systems to facilitate the sequential reactions in a single vessel. nih.govresearchgate.net These approaches can lead to higher yields and a more streamlined production process. nih.gov For instance, a one-pot, microwave-assisted method has been developed for the stereoconvergent isomerization of E/Z stilbenoid mixtures to the desired E isomer, a crucial aspect for FBA synthesis. researchgate.net

To enhance the durability and performance of fluorescent brighteners, particularly in applications like textiles and papermaking, the synthesis of polymeric fluorescent brighteners has been investigated. ncsu.edu This approach involves incorporating the fluorescent brightener moiety into a polymer backbone. mdpi.com This can be achieved by either polymerizing a monomer functionalized with a fluorescent group or by attaching the brightener to a pre-existing polymer chain. researchgate.net

These polymeric brighteners can exhibit improved properties such as better water solubility, enhanced light stability, and multifunctionality, acting as both a brightener and a sizing agent in paper applications. ncsu.edu For example, a multifunctional fluorescent polymer based on coumarin has been synthesized and shown to have good solubility and luminescent properties. ncsu.edu Similarly, fluorescent polymer nanoparticles have been developed by encapsulating dyes, offering high brightness and stability. nih.gov

Elucidation of Reaction Mechanisms and Kinetics in FBA Synthesis

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing the synthesis of FB 49 and other stilbene-based brighteners. Research in this area focuses on the formation of the key structural components and the control of stereochemistry.

The triazine ring is a fundamental component of FB 49, and its formation is a key aspect of the synthesis. Triazines are typically formed through a condensation reaction. nih.gov In the context of FB 49, the pre-formed 1,3,5-triazine (cyanuric chloride) is used as a building block. The reaction mechanism involves the nucleophilic substitution of the chlorine atoms on the triazine ring by amine groups. nih.gov

The reactivity of the chlorine atoms on the cyanuric chloride is temperature-dependent, allowing for a stepwise substitution by controlling the reaction temperature. The first substitution can occur at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity is fundamental to the stepwise synthesis of asymmetrically substituted triazine derivatives. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient carbon atom of the triazine ring. researchgate.net

| Parameter | Influence on Reaction |

| Temperature | Controls the rate of substitution and allows for stepwise reactions. |

| pH | Affects the nucleophilicity of the amine reactants. |

| Solvent | Can influence reaction rates and solubility of intermediates. |

This table highlights key parameters influencing triazine ring substitution reactions.

The fluorescent properties of stilbene-based brighteners are highly dependent on their stereochemistry, with the (E)- or trans-isomer being the desired configuration for optimal fluorescence. nih.gov The (Z)- or cis-isomer is generally non-fluorescent and its presence can diminish the brightening effect. Therefore, controlling the stereochemistry to favor the formation of the (E)-isomer is a critical aspect of the synthesis.

Various synthetic methods, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Heck coupling, are employed for the formation of the stilbene (B7821643) double bond. nih.govwiley-vch.de The choice of reaction and reaction conditions can significantly influence the E/Z ratio of the product. For instance, the Horner-Wadsworth-Emmons reaction often provides high E-selectivity. nih.gov Post-synthetic isomerization techniques can also be employed to convert any undesired (Z)-isomer to the (E)-form. This can be achieved through methods such as iodine-catalyzed thermal isomerization or photochemical isomerization. nih.govsemanticscholar.org Studies have shown that certain catalysts and conditions can promote the formation of the (E)-isomer, thereby maximizing the efficiency of the brightener. nih.gov

Optimization of Industrial Production Processes for FBAs

The industrial production of stilbene-based Fluorescent Brightening Agents (FBAs), such as Fluorescent Brightener 49 (also known as Tinopal CBS-X), is dominated by derivatives of di-, tetra-, or hexa-sulfonated stilbenes. ippta.co The optimization of these synthetic processes is critical for achieving high product yield, purity, and cost-effectiveness while minimizing environmental impact. Key parameters that are carefully controlled during production include temperature, pH, reaction time, and the ratio of reactants. ippta.cogoogle.com

A common synthetic route involves a condensation reaction. For instance, one preparation method for 4,4'-bis(2-sulfostyryl)-1,1-biphenyl involves the reaction of benzyl ester and sodium aldehyde in a dimethyl formamide solvent. google.com The process is multi-staged, with precise temperature control at each step. The initial dissolution is carried out at 100–120°C, followed by cooling to 40–45°C for the dropwise addition of a sodium methoxide solution over an extended period of 12–13 hours. google.com Such careful control over temperature and addition time is crucial for maximizing the yield and minimizing the formation of unwanted by-products.

Further optimization involves post-synthesis purification and crystallization steps. The preparation of specific, stable hydrates of the disodium (B8443419) salt of 4,4'-bis(2-sulfostyryl)biphenyl is a key objective for producing concentrated, paste-like formulations. google.com This can be achieved by heating an aqueous suspension of the active substance to 95°C in a closed system for several hours. google.com The transformation into desired crystal forms can be facilitated by adding seed crystals to a homogenized slurry and stirring for an extended period (2 to 60 hours), depending on the quantity of seed crystals and stirring speed. google.com For triazine-stilbene based OBAs, maintaining a low temperature of 3-5°C and careful pH control are critical for the successful coupling of triazine with aromatic amines. ippta.co These optimized processes lead to higher product yields and reduced solid waste residue. google.com

Below is a table summarizing key parameters in an optimized industrial production process for Fluorescent Brightener 49.

| Parameter | Optimized Condition | Purpose | Source |

| Solvent | Dimethyl formamide | Facilitates condensation reaction | google.com |

| Initial Temperature | 100–120°C | Dissolution of reactants | google.com |

| Reaction Temperature | 40–45°C | Controlled condensation | google.com |

| Reaction Time | 12–13 hours (reactant addition) | Ensure complete reaction | google.com |

| Purification Step | Rectification separation, Saturated brine separation | Isolate and purify the product | google.com |

| Crystallization Temp. | 95°C | Formation of stable hydrates | google.com |

| Crystallization Time | 2-60 hours (with seed crystals) | Control of crystal morphology | google.com |

Analysis of By-product Formation and Purity in FBA Synthesis

The synthesis of stilbene-based FBAs is a complex process where the formation of by-products can significantly affect the purity, color, and performance of the final product. In industrial wastewater from FBA production, various intermediate products can be present. nih.gov The oxidation of these effluents, for example with ozone, can sometimes lead to the formation of toxic intermediate products, complicating waste treatment. nih.gov

Common issues in the synthesis of related fluorescent whitening agents, which are also applicable to Fluorescent Brightener 49, include the presence of unreacted starting materials and intermediates from incomplete reactions. For example, in the synthesis of other complex FWAs, if the reaction temperature is too high, it can lead to material washing out, while a temperature that is too low results in a slow reaction speed and poor yield, both of which can affect the final product's purity profile. google.com Symmetrical stilbene products are generally considered easier to manufacture, which can simplify purification by reducing the number of potential asymmetrical by-products. unishivaji.ac.in

To ensure the quality of Fluorescent Brightener 49, rigorous analytical methods are employed to assess its purity and identify any by-products. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. nih.gov Specifically, a reverse phase (RP) HPLC method can be used to analyze Disodium 4,4'-bis(2-sulfostyryl)biphenyl. sielc.com This method allows for the separation and quantification of the main component from its impurities. The mobile phase for such an analysis typically consists of acetonitrile (B52724), water, and an acid like phosphoric acid (or formic acid for Mass Spectrometry compatible applications). sielc.com This analytical approach is scalable and can be adapted for preparative separation to isolate and identify impurities. sielc.com

The table below outlines the analytical techniques used for purity and by-product analysis in FBA production.

| Analytical Technique | Application | Purpose | Source |

| High-Performance Liquid Chromatography (HPLC) | Analysis of wastewater and final product | Characterization and quantification of FBA and by-products | nih.gov |

| Reverse Phase (RP) HPLC | Purity analysis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl | Separation of the main compound from impurities | sielc.com |

| X-ray Diffraction | Analysis of crystal forms | Characterization of specific hydrate crystal structures | google.com |

| Microscopic Analysis | Analysis of crystal forms | Verification of crystal morphology (e.g., platelet shape) | google.com |

Photophysical Principles and Spectroscopic Characterization of Fluorescent Brightener 49, E

Fundamental Principles of Optical Brightening in Stilbene (B7821643) Derivatives

Fluorescent Brightener 49, (E)-, a member of the stilbene derivative class, operates on the fundamental principles of fluorescence to achieve its whitening effect. These compounds are designed to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum and re-emit it in the blue portion of the visible spectrum. wikipedia.orgstppgroup.com This process compensates for the inherent yellowish cast of many materials, resulting in a brighter, whiter appearance. wikipedia.orgfibre2fashion.com

Mechanisms of Ultraviolet Light Absorption and Visible Light Emission

The core of Fluorescent Brightener 49, (E)-'s function lies in its molecular structure, which features an extended system of conjugated double bonds within the stilbene backbone. wikipedia.orgresearchgate.netchemicalbook.com This conjugation allows for the absorption of high-energy photons from UV light, typically in the range of 340-370 nm. wikipedia.org This absorption excites electrons in the molecule from their ground electronic state to a higher energy excited state. upenn.edu

Following this excitation, the molecule quickly undergoes a process of non-radiative energy transfer, where it relaxes to the lowest vibrational level of the excited electronic state. upenn.edu From this relaxed state, the electron returns to the ground electronic state, releasing the absorbed energy as a photon of light. upenn.edu Due to the energy loss during the non-radiative relaxation, the emitted photon has lower energy and thus a longer wavelength than the absorbed UV photon. upenn.edu This re-emitted light falls within the blue region of the visible spectrum, typically between 420 nm and 470 nm. wikipedia.orgfibre2fashion.com

The efficiency of this process is dependent on the molecule's ability to maintain its trans configuration. The cis-isomer, which can form upon prolonged exposure to UV light, is optically inactive and does not contribute to the brightening effect. wikipedia.orgresearchgate.net This photoisomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer is a key factor in the fading of optical brighteners. researchgate.net

Quantification of Fluorescence Quantum Yield and Efficiency

The efficiency of a fluorescent brightener is quantified by its fluorescence quantum yield (ΦPL), which is the ratio of the number of photons emitted to the number of photons absorbed. nih.govnih.gov A higher quantum yield indicates a more efficient conversion of absorbed UV light into emitted blue light, leading to a greater whitening effect. nih.govnih.gov The fluorescence quantum yield is a critical parameter for comparing the performance of different fluorescent compounds. nih.gov

The quantum yield can be determined experimentally using relative methods, often with a known standard such as sodium salicylate (B1505791) or quinine (B1679958) sulfate (B86663). researchgate.netgncl.cn For some stilbene derivatives, fluorescence quantum yields can range from moderate to high, with reported values for certain methoxy-trans-stilbene analogs in the solid-state ranging from 0.07 to 0.69. nih.gov However, factors such as solvent polarity and the presence of quenching agents like iron ions can significantly reduce the fluorescence intensity and, consequently, the quantum yield. researchgate.netresearchgate.net For instance, the fluorescence quantum yield of some triazine-stilbene fluorescent brighteners was found to be in the range of 0.25–0.29 in aqueous solutions. researchgate.net The presence of non-emissive deactivation pathways, such as internal conversion and intersystem crossing, competes with fluorescence and can lower the quantum yield. nih.gov

Advanced Spectroscopic Techniques for FBA Characterization

A suite of advanced spectroscopic techniques is employed to characterize Fluorescent Brightener 49, (E)- and other fluorescent brightening agents (FBAs), providing insights into their structure, photophysical properties, and behavior in various environments.

UV/Vis Absorption Spectroscopy in FBA Analysis

UV/Visible (UV/Vis) absorption spectroscopy is a fundamental tool for analyzing FBAs. This technique measures the amount of light absorbed by a sample across a range of ultraviolet and visible wavelengths. For stilbene-based brighteners, the UV/Vis spectrum reveals a strong absorption band in the near-UV region, typically between 340 nm and 370 nm, which corresponds to the excitation of the molecule's π-electron system. wikipedia.orgs4science.at The position and intensity of this absorption maximum are characteristic of the specific FBA. researchgate.net

UV/Vis spectroscopy is crucial for several reasons:

Identification: The absorption spectrum serves as a fingerprint for identifying the presence of an FBA. researchgate.net

Concentration Determination: The absorbance at a specific wavelength is directly proportional to the concentration of the FBA in a solution, allowing for quantitative analysis.

Studying Isomerization: The trans and cis isomers of stilbene derivatives have distinct absorption spectra. researchgate.net The trans-isomer absorbs at longer wavelengths (around 340-355 nm), while the cis-isomer absorbs at shorter, hypsochromically shifted wavelengths (around 250-280 nm). researchgate.netomlc.org This difference allows UV/Vis spectroscopy to monitor the photoisomerization process that leads to fading. researchgate.net

Investigating Environmental Effects: Changes in the absorption spectrum can indicate interactions with other substances or degradation of the FBA. For example, the presence of metal ions can alter the absorption properties of some stilbene compounds. researchgate.net

Fluorescence Emission Spectroscopy and Excitation-Emission Matrix (EEM) Analysis

Fluorescence emission spectroscopy is the cornerstone of FBA characterization, as it directly measures the light emitted by the compound after excitation. The emission spectrum shows the intensity of fluorescence as a function of wavelength, with a characteristic peak in the blue region of the visible spectrum (typically 420-470 nm) for stilbene derivatives. wikipedia.orgfibre2fashion.com This technique is highly sensitive and can detect very low concentrations of FBAs. vt.edudtu.dk

An advanced application of this technique is Excitation-Emission Matrix (EEM) spectroscopy. An EEM is a three-dimensional plot that shows fluorescence intensity as a function of both excitation and emission wavelengths. azom.comhoriba.com This "molecular fingerprint" provides a comprehensive photophysical profile of a substance and is particularly useful for analyzing complex mixtures containing multiple fluorescent components. azom.comrsc.org

EEM analysis offers several advantages:

Component Identification: It can distinguish between different FBAs and other fluorescent compounds in a sample. rsc.org

Concentration Effects: EEMs can reveal concentration-dependent phenomena, such as the redshift of emission maxima at higher concentrations. vulcanchem.com

Environmental Monitoring: It is a powerful tool for detecting and characterizing FBAs in environmental samples like wastewater. dtu.dk

The table below summarizes typical spectroscopic data for stilbene-type fluorescent brighteners.

| Spectroscopic Parameter | Typical Wavelength Range (nm) |

| UV Absorption Maximum (λabs) | 340 - 370 |

| Fluorescence Emission Maximum (λem) | 420 - 470 |

Data compiled from multiple sources. wikipedia.orgfibre2fashion.coms4science.at

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules, including fluorescent brighteners. slideshare.netslideshare.netresearchgate.net While UV/Vis and fluorescence spectroscopy provide information about the electronic properties of a molecule, NMR spectroscopy reveals the connectivity and chemical environment of individual atoms within the molecule. slideshare.net

In the context of FBA mechanistic studies, NMR is used to:

Confirm Molecular Structure: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the synthesized structure. researchgate.net

Distinguish Isomers: The different spatial arrangement of atoms in trans and cis isomers of stilbene derivatives results in distinct NMR spectra, allowing for their unambiguous identification and quantification in a mixture. acs.org This is crucial for studying the mechanisms of photoisomerization.

Investigate Molecular Interactions: NMR can be used to study how FBAs interact with other molecules, such as substrates (e.g., cellulose (B213188) fibers) or other components in a formulation, which can affect their performance and stability.

By providing a detailed atomic-level picture, NMR spectroscopy complements other spectroscopic techniques and is essential for a comprehensive understanding of the structure-property relationships that govern the function of Fluorescent Brightener 49, (E)- and other stilbene-based FBAs.

Raman and Surface-Enhanced Raman Spectroscopy (SERS) in FBA Investigation

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, offering insights into their structural composition and conformation. In the investigation of stilbene-based fluorescent brightening agents (FBAs) like Fluorescent Brightener 49, (E)-, Raman spectroscopy is particularly valuable for studying the complex processes they undergo, such as photoisomerization.

Recent advancements have enabled the use of ultrafast Raman spectroscopy to probe the transient states of molecules during chemical reactions. For instance, studies on stilbene, the core chromophore of many FBAs, have successfully used this technique to identify the elusive intermediate "phantom" state during trans-cis (E/Z) photoisomerization. nih.gov Researchers have observed the ultrafast formation and decay of a short-lived transient species with a vibrational signature characteristic of a perpendicular conformation around the rotating double bond. nih.gov This perpendicular intermediate is a key juncture through which both the photoexcited trans and cis forms are funneled back to the ground state. nih.gov By providing structural identification of such fleeting intermediates, ultrafast Raman spectroscopy offers a fundamental understanding of the isomerization mechanism that governs the performance and stability of these brighteners. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, allowing for the detection of even single molecules. While specific SERS studies on Fluorescent Brightener 49, (E)- are not widely documented, the principles of SERS are applicable for detailed characterization. This technique could be employed to study the adsorption behavior of the FBA on various substrates and to investigate its molecular orientation and interactions at surfaces, which are crucial for its application performance.

| Spectroscopic Technique | Application in FBA Investigation | Key Findings for Stilbene-based Compounds |

| Ultrafast Raman Spectroscopy | Elucidating photoisomerization mechanisms. | Identifies the perpendicular intermediate ('phantom' state) in the trans-cis isomerization pathway. nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Characterizing molecule-surface interactions. | Provides enhanced vibrational signals for detailed structural analysis of adsorbates. |

Isomerization Dynamics and Photostability of Fluorescent Brightener 49, (E)-

Fluorescent Brightener 49, (E)- belongs to the triazine-stilbene class of compounds, which are known to undergo reversible trans/cis (E/Z) isomerization upon exposure to light. researchgate.net The (E)-isomer, or trans-isomer, is the configuration that possesses the desired strong fluorescence and whitening properties. researchgate.net However, upon absorption of UV radiation, particularly from daylight, the (E)-isomer can convert to the (Z)- or cis-isomer. researchgate.netresearchgate.net

Kinetics of (E)/(Z) Isomer Interconversion and Equilibrium

The interconversion between the (E) and (Z) isomers of stilbene-type FWAs is a dynamic process governed by photochemical and, in some cases, thermal stimuli. researchgate.netrsc.org Upon exposure to light of an appropriate wavelength (typically in the UV-A range of 340-380 nm), the (E)-isomer is excited and can undergo a rotation around the central carbon-carbon double bond to form the (Z)-isomer. researchgate.net This process leads to the establishment of a photostationary state, which is an equilibrium mixture of the two isomers. researchgate.net

The kinetics of this interconversion can be described by parameters related to the excited-state dynamics and the quantum yields of photoisomerization and photodegradation. researchgate.net For triazine-stilbene brighteners in solution, the photostationary state established in daylight conditions typically favors the cis-isomer. researchgate.net The specific ratio of the (E) and (Z) isomers at equilibrium is influenced by factors such as the solvent polarity and the nature of the substituents on the triazine rings. researchgate.net While the (E) to (Z) conversion is photochemically driven, the reverse (Z) to (E) isomerization can occur thermally, though often at a much slower rate. rsc.org

| Process | Description | Driving Factor | Kinetic Outcome |

| (E) → (Z) Isomerization | Conversion from the fluorescent trans-isomer to the non-fluorescent cis-isomer. | Absorption of UV light. | Establishment of a photostationary state, often favoring the (Z)-isomer. researchgate.net |

| (Z) → (E) Isomerization | Conversion from the non-fluorescent cis-isomer back to the fluorescent trans-isomer. | Thermal relaxation (often slow). | Contributes to the overall equilibrium but is typically outpaced by the photochemical forward reaction in daylight. rsc.org |

Impact of Isomerization on Fluorescence Efficiency and Application Performance

The geometric structure of stilbene-based brighteners is intrinsically linked to their fluorescence properties. The (E)-isomer has a planar and rigid structure that allows for efficient π-electron conjugation, leading to strong absorption of UV light and subsequent emission of blue fluorescent light. researchgate.net This fluorescence is the basis for the whitening effect, as it counteracts any yellowish tinge on a substrate. fineotex.com

When the molecule converts to the (Z)-isomer, its structure becomes non-planar. rsc.org This twisting leads to a "disintegration of the molecular compactness," which disrupts the π-electron system. researchgate.net As a consequence, the (Z)-isomer exhibits significantly different photophysical properties:

Loss of Fluorescence: The primary consequence of (E) to (Z) isomerization is a dramatic reduction or complete loss of fluorescence. researchgate.net

Shift in Absorption: The absorption maximum of the (Z)-isomer is typically shifted to shorter wavelengths (hypsochromic shift) compared to the (E)-isomer. researchgate.net

Investigations into Aggregation-Induced Enhanced Emission (AIEE)

Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. sciengine.comnih.gov This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished at high concentrations. usp-pl.com

Stilbene derivatives, which form the core of Fluorescent Brightener 49, are prominent examples of molecules that can exhibit AIEE. sciengine.comusp-pl.com In dilute solutions, these molecules may show weak fluorescence due to the free rotation and vibration of their phenyl rings, which provides non-radiative pathways for the excited state to decay. sciengine.comubd.edu.bn However, in an aggregated state or in a solid matrix, these intramolecular rotations and vibrations are restricted. sciengine.com This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited molecule to release its energy via the radiative pathway of fluorescence, thus "lighting up" the aggregates. sciengine.comubd.edu.bn

Studies on trans-stilbene (B89595) have shown that while it is non-emissive in a good solvent like THF, it becomes fluorescent in aggregated states formed in THF/water mixtures. ubd.edu.bn This enhanced emission provides a significant advantage for applications requiring high fluorescence in a solid state, such as on textile fibers or in plastics. The AIEE phenomenon is therefore highly relevant to the function of optical brighteners, as they are applied in high concentrations or solid forms where aggregation is likely to occur.

| State of the Molecule | Intramolecular Motion | Dominant Decay Pathway | Fluorescence Emission |

| Dilute Solution | Active rotation and vibration. | Non-radiative decay. | Weak or negligible. sciengine.comubd.edu.bn |

| Aggregated/Solid State | Restricted rotation and vibration (RIM). | Radiative decay (fluorescence). | Strong and enhanced. sciengine.comubd.edu.bn |

Advanced Analytical Methodologies for Fluorescent Brightener 49, E Detection and Quantification

Chromatographic Separation Techniques for Complex Matrices

Chromatographic methods are central to the analysis of fluorescent whitening agents (FWAs) by separating them from intricate sample constituents. researchgate.net The choice of technique depends on the required level of sensitivity, throughput, and whether the analysis is for preliminary screening or detailed quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of polar and non-volatile compounds like Fluorescent Brightener 49, (E)-. newclothmarketonline.com Methodologies typically employ reverse-phase columns, such as C8 or C18, to separate the brightener from other components. scribd.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or disodium (B8443419) hydrogen phosphate, run under a gradient elution program to achieve optimal separation. scribd.compatsnap.comamazonaws.com

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes columns packed with sub-2 µm particles. ijsrtjournal.comresearchgate.net This advancement leads to significant improvements in resolution, sensitivity, and speed of analysis. researchgate.net UPLC systems operate at much higher pressures (up to 100 MPa or 15,000 psi) to efficiently pump the mobile phase through the densely packed, shorter columns. ijsrtjournal.comwaters.com The result is shorter run times, reduced solvent consumption, and enhanced peak capacity, making UPLC a highly efficient tool for analyzing trace levels of FWAs in various samples. ijsrtjournal.comresearchgate.netfxcsxb.com

Table 1: Typical Chromatographic Conditions for FWA Analysis

| Parameter | HPLC | UPLC |

| Column Type | C8 or C18, 3-5 µm particle size | ACQUITY UPLC BEH C18, <2 µm particle size |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate) | Acetonitrile/Methanol and aqueous buffer (e.g., tetrabutylammonium (B224687) bromide) |

| Elution Mode | Gradient | Gradient |

| Flow Rate | ~0.8 mL/min | ~0.2 - 0.4 mL/min |

| Column Temp. | Ambient to 40 °C | 40 °C - 65 °C |

To achieve both definitive identification and high sensitivity, HPLC and UPLC systems are often equipped with tandem detectors, specifically Photodiode Array (PDA) and Fluorescence (FLR) detectors. scribd.comfda.gov

A Photodiode Array (PDA) detector , also known as a Diode Array Detector (DAD), measures absorbance across a wide range of wavelengths simultaneously. shimadzu.eushimadzu.com This provides a complete UV-Vis spectrum for each peak in the chromatogram. researchgate.net The primary advantage of PDA detection is its ability to aid in compound identification by comparing the acquired spectrum of an unknown peak with that of a known standard. shimadzu.eushimadzu.com It is also invaluable for assessing peak purity by checking for spectral homogeneity across a single chromatographic peak, which can reveal the presence of co-eluting impurities. researchgate.netwaters.com

A Fluorescence (FLR) detector offers exceptional sensitivity and selectivity for compounds that fluoresce, such as Fluorescent Brightener 49, (E)-. waters.com The detector excites the analyte at a specific wavelength (e.g., 340-360 nm) and measures the light emitted at a longer wavelength (e.g., 390-440 nm). scribd.comvt.edu Because few compounds in a complex matrix are naturally fluorescent, this technique significantly reduces background noise and interference. waters.com FLR detectors are often capable of monitoring multiple, independent wavelength pairs and can perform "on-the-fly" spectral scanning to determine the optimal excitation and emission wavelengths for a target compound. waters.com In the analysis of FWAs, the FLR detector is typically 10-fold or more sensitive than the PDA detector. fda.gov

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the preliminary screening of FWAs. fishersci.camdpi.com It is particularly useful for quickly assessing the presence or absence of these compounds in a large number of samples before committing to more time-consuming and expensive analyses like HPLC or LC-MS. umich.eduictsl.net

In a typical TLC procedure, a sample extract is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. umich.edujuniata.edu The plate is then placed in a chamber with a suitable mobile phase, which travels up the plate via capillary action, separating the sample components based on their differing affinities for the stationary and mobile phases. juniata.edu For FWAs, visualization is straightforward due to their inherent properties. Under UV light (typically at 254 nm or 366 nm), these compounds appear as bright fluorescent spots, allowing for easy qualitative identification. umich.eduictsl.net The retention factor (Rf) value can be calculated to help characterize the separated components. juniata.edu

Mass Spectrometry-Based Characterization and Identification

While chromatographic techniques with optical detection are powerful, mass spectrometry (MS) provides an orthogonal level of detection, offering unparalleled specificity and structural information based on a compound's mass-to-charge ratio. amazonaws.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the trace analysis of fluorescent brighteners. nih.govmdpi.com This method couples the separation power of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com Electrospray Ionization (ESI) is a common ion source used for polar compounds like FWAs, as it is a soft ionization technique that typically produces intact protonated or deprotonated molecules. ut.eemdpi.com

In LC-MS/MS, the mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the molecular ion of Fluorescent Brightener 49) is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This process provides two levels of mass-based confirmation, drastically reducing matrix interference and allowing for detection limits in the low nanogram-per-milliliter (ng/mL) or even picogram-per-milliliter range. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), provides highly accurate mass measurements. researchgate.net This allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identification, especially when reference standards are unavailable. researchgate.netresearchgate.net ESI-MS analysis of stilbene-based FWAs can be performed in both positive and negative ion modes to provide comprehensive structural data. researchgate.net

A significant analytical challenge is the differentiation of isomers and related compounds. Fluorescent Brightener 49, (E)- is the trans isomer of the molecule. ncats.ionih.gov Analytical methods must be able to distinguish this active form from its cis isomer, as isomerization can occur when solutions are exposed to light. researchgate.net The different spatial arrangements of cis and trans isomers can lead to different retention times in a chromatographic separation, allowing for their distinction. researchgate.net

Mass spectrometry is also crucial for characterizing different types of isomers, such as structural or geometric isomers. researchgate.netnih.gov For some complex molecules, different spatial arrangements of ligands around a central atom can result in facial (fac) or meridional (mer) isomers, which exhibit distinct chemical properties and can be identified through detailed structural analysis. nih.gov In the context of FWAs, LC-MS/MS and HRMS can differentiate between various sulfonated stilbene (B7821643) derivatives or identify related impurities and degradation products that may be present in technical-grade materials or environmental samples. researchgate.netresearchgate.net The fragmentation patterns observed in MS/MS spectra provide a fingerprint that can be used to confirm the identity of specific isomers and distinguish them from other closely related FBA structures. nih.gov

Spectroscopic Quantification Methods in Various Media

Spectroscopic techniques are fundamental in the quantification of Fluorescent Brightener 49 (FBA 49) and related compounds across a range of materials and environmental samples. These methods leverage the molecule's inherent ability to absorb and emit light to determine its concentration.

Quantitative UV/Vis Spectrophotometry in Material Analysis

Quantitative Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used method for the preliminary analysis and quantification of optical brightening agents (OBAs) in various materials, including textiles and paper. tonexchem.comasteetrace.org The technique is based on the principle that fluorescent brighteners absorb ultraviolet light at specific wavelengths. raytopoba.com By measuring the amount of light absorbed by a sample, the concentration of the brightener can be determined by comparing it to a standard curve. raytopoba.com

In the context of material analysis, UV-Vis spectroscopy can be applied to single fibers or extracts. asteetrace.orge3s-conferences.org For textile fibers, the analysis can provide both qualitative and quantitative data, with the visible spectrum (typically 380 nm to 760 nm) being used for color analysis and the UV range (below 380 nm) offering information on dyes and additives like OBAs. asteetrace.org The absorption spectra of dyes on fabrics can be measured to quantify their concentration. thermofisher.comresearchgate.net For instance, studies have analyzed various fiber types, such as cotton, polyester (B1180765), jute, and silk, by dissolving them and analyzing the extracted dye using UV-Vis spectroscopy. e3s-conferences.org However, the effectiveness of the analysis can be influenced by the fiber polymer itself, as some, like polyester, may absorb strongly in the UV range, potentially interfering with the measurement. asteetrace.org

Research findings indicate that different OBAs have characteristic maximum absorption wavelengths. For example, Fluorescent Brightener 49 has a maximum absorption wavelength of approximately 349 nm. made-in-china.com This specificity allows for its detection, although UV-Vis spectrophotometry can be limited in its ability to differentiate between different models of brighteners if their absorption spectra overlap. raytopoba.com It is considered a cost-effective and simple method suitable for determining the purity or quantity of a known fluorescent whitening agent in a sample. raytopoba.com

Table 1: UV-Visible Spectroscopic Data for Dyes and Fibers

| Sample Type | Observed Wavelength Range / Peak (nm) | Reference |

|---|---|---|

| Direct Yellow Dye | 400 | thermofisher.com |

| Direct Red Dye | 512 | thermofisher.com |

| Direct Blue Dye | 586 | thermofisher.com |

| Cotton Samples (Dye Extract) | 443.0 - 846.5 | e3s-conferences.org |

| Polyester Samples (Dye Extract) | 402.0 - 656.0 | e3s-conferences.org |

| Jute Samples (Dye Extract) | 484.0 - 673.5 | e3s-conferences.org |

| Silk Samples (Dye Extract) | 402.0 - 661.0 | e3s-conferences.org |

Fluorescence Spectrophotometry for Concentration Determination

Fluorescence spectrophotometry is a highly sensitive and specific method for determining the concentration of fluorescent whitening agents (FWAs) like FBA 49. tonexchem.comscienceinfo.com This technique involves exciting the molecule with a specific wavelength of light (excitation wavelength) and measuring the intensity of the light it emits at a longer wavelength (emission wavelength). scienceinfo.comvt.edu FWAs are typically excited by near-ultraviolet light (around 340-370 nm) and emit blue light (around 420-470 nm). vt.edus4science.at The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for precise quantification. scienceinfo.com

This method is particularly valuable for determining FWA concentrations in liquid samples such as laundry detergents and surface waters. researchgate.netturnerdesigns.com For example, it can be used to quantify trace amounts of distyrylbiphenylsulfonate (DSBP), a common FWA, in surface water samples with detection levels ranging from 0.2 to 3.7 µg/l. researchgate.net The technique can also differentiate FWAs from naturally occurring fluorescent organic matter by exploiting differences in their photodecay characteristics upon exposure to UV light. researchgate.netresearchgate.netusgs.gov

In laboratory settings, fluorometers are calibrated using standards of known concentrations to establish a linear range for accurate measurement. turnerdesigns.com However, quenching can occur at high concentrations, where the fluorescence intensity decreases with increasing concentration, making dilution of the sample necessary for accurate analysis. turnerdesigns.com The sensitivity of fluorescence detection is often significantly higher than that of UV-Vis PDA detection; for instance, in one study, the instrument level of detection (i-LOD) for Tinopal CBS-X was 1 ppb using a fluorescence detector compared to 50 ppb with a PDA detector. fda.gov

Table 2: Excitation and Emission Data for Optical Brighteners

| Parameter | Wavelength Range (nm) | Reference |

|---|---|---|

| Typical Excitation Wavelength | 340 - 370 | s4science.at |

| Typical Emission Wavelength | 420 - 470 | s4science.at |

| FWA Excitation (General) | 360 - 365 | vt.educa.gov |

| FWA Emission (General) | 400 - 440 | vt.educa.gov |

Method Validation and Performance Metrics in Academic Research

The validation of analytical methods is crucial to ensure the reliability, accuracy, and reproducibility of results in academic research concerning FBA 49. nih.govnih.govredalyc.org The validation process involves evaluating several key performance metrics according to established guidelines. redalyc.orgmastermindbehavior.com These metrics typically include linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, and robustness. nih.govnih.govredalyc.org

Linearity : This is assessed by creating calibration curves with standard solutions at various concentrations. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a good linear relationship between concentration and instrument response. nih.gov

Sensitivity : The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For example, an HPLC method with fluorescence detection for six FWAs reported LODs ranging from 0.053 to 0.251 μg kg⁻¹ and LOQs from 0.107 to 0.504 μg kg⁻¹. nih.gov

Accuracy : This is often determined through recovery studies, where a known amount of the analyte is added (spiked) to a sample matrix. The percentage of the analyte recovered is then calculated. nih.govrsc.org Satisfactory recoveries for OBs in laundry powders have been reported between 97.1% and 105.2%, and in environmental samples between 94.0% and 107.7%. rsc.org

Precision : This refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD). Acceptable precision is indicated by low RSD values, for instance, below 16% in a study on FWA migration. nih.gov

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during normal use. redalyc.org

These validation parameters demonstrate that the analytical method is suitable for its intended purpose, whether it's for quantifying trace levels of FWAs in human plasma, food simulants, or environmental samples. nih.govnih.gov

Table 3: Performance Metrics from FWA Analytical Method Validation Studies

| Performance Metric | Finding/Value | Method/Analyte | Reference |

|---|---|---|---|

| Correlation Coefficient (R²) | > 0.992 | LC-MS/MS for 13 FBs in human plasma | nih.gov |

| Method Quantitation Limits (MQLs) | 0.012 - 0.348 ng/mL | LC-MS/MS for 13 FBs in human plasma | nih.gov |

| Spiked Recovery Rates | 61% - 98% | LC-MS/MS for 13 FBs in human plasma | nih.gov |

| Limits of Detection (LODs) | 0.053 - 0.251 μg kg⁻¹ | HPLC-FLD for 6 FWAs in food simulants | nih.gov |

| Limits of Quantification (LOQs) | 0.107 - 0.504 μg kg⁻¹ | HPLC-FLD for 6 FWAs in food simulants | nih.gov |

| Recovery | > 82% | HPLC-FLD for 6 FWAs in food simulants | nih.gov |

| Precision (RSD) | < 16% | HPLC-FLD for 6 FWAs in food simulants | nih.gov |

| Recovery (Laundry Powders) | 97.1% - 105.2% | Spectrofluorimetry for OB | rsc.org |

| Recovery (Environmental Samples) | 94.0% - 107.7% | Spectrofluorimetry for OB | rsc.org |

Emerging Analytical Approaches for In Situ FBA Analysis

There is a growing need for low-cost, real-time, and in-situ methods for detecting and analyzing Fluorescent Brightening Agents, particularly for environmental monitoring such as identifying wastewater contamination. researchgate.net Emerging analytical approaches are moving away from laboratory-based techniques that require sample collection and transport, towards field-deployable sensors and portable instruments. researchgate.netresearchgate.net

Handheld and submersible fluorometers are at the forefront of these emerging technologies. researchgate.netpme.com These devices allow for the rapid and inexpensive detection of optical brighteners directly in water bodies. researchgate.net They work by measuring the characteristic fluorescence of OBAs when exposed to UV light, providing near real-time data that can help water managers quickly identify pollution sources like sewage leaks or failing septic systems. researchgate.netpme.comtxst.edu The fluorescence measurements of optical brighteners have shown a strong correlation with wastewater infrastructure density, making them robust tracers for initial screening. researchgate.net

Advanced multiprobe systems are also being developed, which integrate OBA fluorometers with other sensors measuring parameters like turbidity, pH, dissolved oxygen, and tryptophan-like fluorescence. proteus-instruments.com This multi-parameter approach provides a more comprehensive picture of water quality and helps to more accurately pinpoint contamination sources. proteus-instruments.com The use of such integrated sensor technology marks a significant step forward in environmental monitoring, enabling a proactive, data-driven approach to managing water resources. proteus-instruments.com

While these in-situ fluorescence methods are powerful screening tools, some research notes that for quantitative measurements in natural waters, simple fluorometric methods may be insufficient, and more complex analyses might still be required for confirmation. researchgate.net Nevertheless, the development of portable and in-situ analytical technologies represents a significant advancement for the rapid reconnaissance of FBA-related contamination in the environment. researchgate.net

Application Research and Performance Evaluation of Fluorescent Brightener 49, E

Optimizing FBA Performance in Textile Science and Engineering

In the textile industry, achieving a high level of whiteness is a critical quality parameter. FBA 49 is extensively used to impart a brilliant, clean appearance to various fibers, particularly cellulosics like cotton, as well as some synthetic fibers. researchgate.netresearchgate.net Its performance is contingent on a range of factors, from its interaction with the textile substrate to the specific conditions of the application process.

Whitening Enhancement and Modulation of Color Appearance

The fundamental role of FBA 49 in textiles is to produce a whitening effect by absorbing invisible UV radiation (typically in the 340-380 nm range) and emitting it in the blue region of the visible spectrum (around 400-450 nm). researchgate.net This emitted blue light counteracts the natural yellowish cast of many raw textiles, resulting in a visually brighter and whiter appearance. researchgate.net Research indicates that FBA 49, also sold under trade names like Tinopal CBS-X, provides a bright, neutral to slightly reddish-violet white shade on cellulosic and synthetic fabrics. raytopoba.comresearchgate.netnih.govresearchgate.net

The effectiveness of the whitening is concentration-dependent. An increase in the concentration of the fluorescent whitening agent generally leads to a higher degree of whiteness, up to a certain point. Beyond this optimal concentration, a phenomenon known as fluorescence quenching can occur, where higher concentrations lead to a decrease in whiteness and a shift in shade. srce.hrresearchgate.net Research on a similar distyrylbiphenyl (B371695) derivative showed that on cotton fabric, the CIE whiteness index increased significantly with FBA concentration up to 0.5% over the weight of fabric (owf), after which the increase plateaued and eventually decreased at very high concentrations. srce.hr

Below is a data table illustrating the effect of a distyrylbiphenyl FWA concentration on the whiteness of cotton fabric.

Effect of FWA Concentration on CIE Whiteness of Cotton Fabric

| FWA Concentration (% owf) | CIE Whiteness Index |

|---|---|

| 0.0 (Bleached Control) | 72.5 |

| 0.2 | 125.8 |

| 0.5 | 130.2 |

| 2.0 | 128.5 |

| 5.0 | 120.1 |

Data synthesized from studies on distyrylbiphenyl derivatives on cotton. srce.hr

Mechanisms of Fiber-Brightener Interaction and Substrate Affinity

FBA 49 is an anionic compound, a characteristic imparted by its sulfonic acid groups, which also ensures its high solubility in water. website-files.com Its affinity for cellulosic fibers like cotton is a key factor in its application. As a stilbene (B7821643) derivative, it shares structural similarities with direct dyes, which also exhibit good substantivity for cotton. website-files.com

The primary mechanism of interaction between FBA 49 and cotton fibers is physical adsorption. This involves several forces:

Hydrogen Bonding: The brightener molecule is capable of forming hydrogen bonds with the hydroxyl groups of the cellulose (B213188) polymer.

The adsorption process can be described by isotherm models like the Langmuir and Freundlich isotherms. researchgate.netresearchgate.netnih.gov The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. Studies on similar FBAs have shown that the adsorption process is often best described by the Freundlich isotherm, indicating multilayer adsorption, and follows pseudo-second-order kinetics. website-files.com

Thermodynamic studies reveal that the adsorption of these brighteners onto cotton is typically an exothermic process (negative enthalpy change, ΔH°) and spontaneous (negative Gibbs free energy change, ΔG°). website-files.com The negative ΔG° values, generally between -20 and 0 kJ/mol, confirm a physical adsorption mechanism. website-files.com

Influence of Textile Processing Conditions on FBA Adsorption and Retention

The efficiency of FBA 49 is highly dependent on the conditions of the application bath. Key parameters include temperature, pH, and the presence of electrolytes.

Temperature: Increasing the temperature generally increases the diffusion rate of the FWA molecules, accelerating their uptake by the fiber. raytopoba.com However, there is an optimal temperature range. For exhaustion dyeing of cotton with stilbene-type brighteners, temperatures between 40°C and 90°C are common. raytopoba.com Studies show that increasing the dyeing temperature from 55°C to 95°C can significantly increase the extent of dye bath exhaustion. researchgate.net For example, research on polyester (B1180765) showed that increasing the whitening temperature from 90°C to 130°C raised the whiteness value from 80.44 to 123.99. ncsu.edu

pH: As an anionic brightener, FBA 49 is sensitive to pH. It performs best in neutral to alkaline conditions (pH 6-11), which is typical for cotton processing. raytopoba.comraytopoba.com Under acidic conditions, the absorbance and thus the whitening effect of anionic brighteners can decrease sharply. raytopoba.com The pH of the solution also affects the surface charge of the cotton fiber. In neutral to alkaline water, cotton develops a negative surface charge (zeta potential), which would repel the anionic FWA. researchgate.net

Electrolytes and Other Substances: The addition of electrolytes, such as sodium sulfate (B86663) (Na₂SO₄), is often necessary to overcome the electrostatic repulsion between the anionic FWA and the negatively charged cotton fiber, thereby promoting exhaustion. srce.hr However, the presence of certain metal ions, like iron (Fe), can have a negative impact by forming complexes with the brightener molecule and quenching its fluorescence. researchgate.net The compatibility of FBA 49 with other finishing chemicals, like surfactants, is also important. It is generally compatible with anionic and non-ionic surfactants. researchgate.net

The table below shows the typical effect of temperature on the exhaustion of an FWA.

Influence of Temperature on FWA Exhaustion on Wool Fabric

| Dyeing Temperature (°C) | Exhaustion (%) |

|---|---|

| 55 | 74.8 |

| 65 | 79.5 |

| 75 | 86.2 |

| 85 | 92.1 |

| 95 | 95.3 |

Data adapted from a study on acid dye exhaustion on wool, illustrating the general principle of temperature effect. researchgate.net

Role of FBA in Paper and Pulp Technology

In the paper industry, FBA 49 is a crucial additive for enhancing the optical properties of various paper grades, from printing and writing papers to paperboard. researchgate.net3nh.com Its application can occur at the wet end of the papermaking process, where it is added to the pulp slurry, or at the dry end, typically applied as a surface coating in a size press. researchgate.netresearchgate.net

Optical Brightness Enhancement and Opacity Characteristics

The effectiveness of FBA 49 is dependent on the initial whiteness of the pulp; a significant whitening effect is typically seen only when the pulp has been bleached to a whiteness of over 60-65%. raytopoba.com Studies have shown that the addition of distyrylbiphenyl-type FWAs can substantially increase both the ISO Brightness and the CIE Whiteness of paper. cellulosechemtechnol.rodiva-portal.org For instance, research shows that paper whiteness and ISO brightness can be significantly increased with the application of an FWA. researchgate.net However, excessive amounts of FWA can lead to a decrease in brightness, a phenomenon sometimes referred to as "greening" or quenching. researchgate.net While FWA significantly boosts brightness, its direct impact on opacity—the measure of light-blocking capability—is less pronounced. Opacity is more directly influenced by fillers and fiber characteristics.

The following table demonstrates the potential increase in paper brightness with the addition of an FWA.

Effect of FWA on Paper Brightness and Whiteness

| FWA Addition (kg/ton) | ISO Brightness (%) | CIE Whiteness |

|---|---|---|

| 0 (Control) | 88.6 | 90.2 |

| 2 | 94.5 | 115.0 |

| 4 | 98.2 | 125.5 |

| 8 | 101.5 | 135.0 |

| 12 | 102.1 | 138.0 |

Data synthesized from studies on FWA application in coated papers. cellulosechemtechnol.rodiva-portal.org

Interaction with Paper Constituents and Sizing Agents

The performance of FBA 49 in paper is influenced by its interactions with other components in the papermaking furnish, such as fillers and sizing agents.

Sizing Agents: Sizing agents are used to impart water resistance to paper. Common types include alkyl ketene (B1206846) dimer (AKD) and cationic starch. mffchem.comncsu.edutappi.org Since FBA 49 is anionic, there is a potential for undesirable interactions with cationic additives like cationic starch. eucalyptus.com.brncsu.eduresearchgate.net This can lead to the formation of complexes, reducing the effectiveness of both the FWA and the sizing agent. d-nb.info However, these interactions can be managed through careful control of addition points and furnish chemistry. For example, using cationic starch can improve the retention of anionic components, including FWA, onto the fibers and fillers. ippta.co Studies show that while AKD sizing can sometimes cause a slight reduction in the whiteness of very bright pulps, it does not typically have a major adverse effect on the performance of FWAs and can even improve their retention. researchgate.netmffchem.comcellulosechemtechnol.ro The application method also plays a role; applying the FWA in a surface sizing solution containing starch is a common and effective practice. researchgate.net

FBA Integration in Detergent and Cleaning Product Formulations

Fluorescent Brightener 49, (E)- and similar stilbene-type optical brighteners are key ingredients in modern laundry detergents and cleaning products. ontosight.aichemicalbook.comvulcanchem.com Their primary function is to enhance the perceived whiteness and brightness of fabrics after washing. ontosight.aiwikipedia.org Over time, textiles can develop a yellow or dull appearance; FBAs are added to detergent formulations to counteract this effect, making the laundered items appear cleaner and more vibrant. ontosight.aiwikipedia.org Virtually all white fabrics are treated with optical brighteners during production, and commercial detergents help to replenish these agents on the fabric surface with each wash. fibre2fashion.com

Mechanistic Studies of Fabric Brightening During Laundering

The brightening effect imparted by Fluorescent Brightener 49, (E)- is not a cleaning or bleaching action but an optical illusion based on fluorescence. chemicalbook.comtextilelearner.net The compound is a colorless organic dye that possesses a complex molecular structure with an extended system of conjugated double bonds. chemicalbook.comraytopoba.com This structure allows the molecule to absorb invisible high-energy radiation in the UV portion of the light spectrum (typically 340-370 nm). wikipedia.orgfibre2fashion.comcolorfuldyes.com

Upon absorbing UV energy, the molecule enters an excited state. It then re-emits this energy as lower-energy, longer-wavelength visible light, specifically in the blue-violet part of the spectrum (around 420-470 nm). chemicalbook.comfibre2fashion.comcolorfuldyes.com This emitted blue light masks the inherent yellow hue of the fabric. The addition of this blue light to the reflected light from the fabric results in the perception of a brighter, purer white. textilelearner.netcolorfuldyes.com Because it adds light to what is reflected, a surface treated with an FBA can emit more visible light than what initially shines on it, leading to the "whiter than white" effect. wikipedia.org

Factors Influencing FBA Deposition and Build-Up on Fabric Substrates

The effectiveness of Fluorescent Brightener 49, (E)- during laundering is dependent on several interconnected factors that influence its deposition and persistence on fabric surfaces.

Substrate Condition: The initial whiteness of the fabric plays a role; a whiter base material will yield a better whitening effect. Additionally, residual substances from prior treatments, such as chlorine or acids from bleaching, must be thoroughly rinsed out as they can interfere with the brightener's performance. raytopoba.com

Water Quality: The pH of the wash water is critical, with an optimal range typically between 6.5 and 7. raytopoba.com The presence of metal ions, particularly iron, can significantly impact performance. Studies have shown that iron ions can form new complex species with stilbene-type brighteners, leading to a quenching or reduction of the fluorescence effect. nih.gov

FBA Concentration: The amount of the brightener used is crucial. Each FBA has an optimal concentration, beyond which a "yellowing point" can be reached, causing a dull or greenish appearance instead of enhanced whiteness. raytopoba.com

Temperature: Temperature affects the diffusion rate of the FBA onto the fabric. Different brighteners and fabrics have optimal temperature ranges for deposition. For example, some dip-dyeing applications for cotton are most effective at 20-50°C, while soap bath applications may require 80-90°C. raytopoba.com

Environmental Exposure: The stability of the deposited FBA, and thus its long-term brightening effect, is influenced by environmental factors. Research on triazinylstilbene brighteners on cotton has shown that exposure to UV irradiation, moisture, and oxygen can accelerate the photo-fading of the brightener. researchgate.net Components of human perspiration can also affect stability, with studies indicating that sodium salts can slow the photo-reaction, while lactic acid's effect depends on pH and its reducing properties. researchgate.net

Novel Applications and Material Science Integration of FBAs

The utility of fluorescent brighteners extends beyond traditional textile and paper applications into the realm of advanced material science, where they are integrated into polymers, plastics, coatings, and inks to modify their optical properties.

Fluorescent Brighteners in Polymer and Plastic Systems

Fluorescent Brightener 49, (E)- and related compounds are widely used as whitening agents in the plastics and polymer industry. fibre2fashion.comraytopoba.com They are incorporated into various resins to mask their natural yellowness and enhance the brilliance of both white and colored products. specialchem.com

Key applications include:

Thermoplastics: FBAs are added to thermoplastics such as Polyvinyl Chloride (PVC), Polystyrene (PS), Polyethylene (PE), Polypropylene (PP), and Acrylonitrile Butadiene Styrene (ABS). raytopoba.commade-in-china.comispigment.com

Fibers: They are used in the mass coloration of synthetic fibers like polyester and polyamide to improve whiteness. fibre2fashion.comraytopoba.com

Films and Adhesives: FBAs are also integrated into films, sheets, and hot-melt adhesives. specialchem.comispigment.com

The selection of an FBA depends on the polymer and the processing conditions. For instance, some brighteners are valued for their high thermal stability, making them suitable for high-temperature extrusion and molding processes. made-in-china.com Good weather and light resistance are also critical properties for plastics used in durable goods. additivesforpolymer.com

Optical Brighteners for Plastic Applications

| Brightener Type | Equivalent | C.I. Number | Key Plastic Applications |

|---|---|---|---|

| OB | Uvitex/Tinopal OB | FBA 184 | Suited for various plastics with good light transmittance and weather resistance. additivesforpolymer.com |

| OB-1 | Eastobrite OB-1 | FBA 393 | Widely used in ABS, PS, PA, PC, PP, EVA, and rigid PVC; immigrant resistant. raytopoba.comadditivesforpolymer.com |

| KSN | Hostalux KSN | FBA 368 | Ideal for thermoplastics and engineering plastics due to good weather resistance. additivesforpolymer.com |

| FP-127 | FBA 378 | Highly effective for PVC products. additivesforpolymer.com |

This table is generated based on data from available sources for illustrative purposes. additivesforpolymer.com

Development of Advanced Coatings and Printing Ink Formulations

In the coatings and inks sector, fluorescent brighteners serve multiple functions. Their primary role is to improve the whiteness and brightness of paints, lacquers, and printing inks. raytopoba.comispigment.com They can be incorporated into solvent-based, water-based, and even UV-curable systems. ispigment.combasf.com

Beyond simple brightening, these additives are used for more advanced purposes. In industrial coatings, FBAs can act as markers. Their fluorescence under UV light allows for the easy detection of imperfections, such as voids or gaps in a protective film, ensuring complete and uniform coverage. basf.com In printing inks, especially for security applications, fluorescent compounds are essential. They can be formulated to create invisible markings that are only revealed under specific UV light conditions, providing a covert layer of security. google.com

Exploration in Hydrogel Synthesis and Photopolymerization Processes

The incorporation of Fluorescent Brightener 49, (E)- into polymer science, particularly in the realm of hydrogel synthesis and photopolymerization, is an area of active research. The compound's utility stems from the photo-isomerization of its core stilbene structure. Stilbene-based fluorescent brighteners are known to undergo a reversible transformation from the trans (E) isomer to the cis (Z) isomer upon exposure to UV light. scispace.com This isomerization is a significant photoreaction that can lead to a loss of fluorescence, as the cis isomer disrupts the molecular planarity and compactness. scispace.com

In photopolymerization processes, fluorescent brighteners have been identified as highly effective photoinitiators, particularly for reactions conducted in aqueous environments under visible light. rsc.org Styrene-based brighteners, a class to which Fluorescent Brightener 49 belongs, have shown significant promise as photoinitiators for creating water-based coatings and for the LED-assisted synthesis of hydrogels. rsc.org When used in a photoinitiating system, often with a co-initiator like a diphenyliodonium (B167342) salt, these brighteners can efficiently absorb light and initiate the free-radical polymerization of monomers such as acrylates. rsc.org The (E)-isomer is typically the more fluorescent and photochemically active species for initiating such reactions. The ability to control the concentration of the (E)-isomer through E/Z photo-isomerization presents a potential mechanism for modulating the rate and extent of polymerization, offering a pathway to spatially and temporally control the formation of the polymer structure.

Table 1: Research Findings on Fluorescent Brightener 49, (E)- in Hydrogel Synthesis and Photopolymerization

| Research Area | Key Finding | Potential Impact |

|---|---|---|

| Photo-responsive Hydrogels | The E/Z isomerization of the stilbene core upon light exposure can alter molecular geometry, which can be harnessed to change the physical properties of the hydrogel network. scispace.com | Development of "smart" materials where properties like swelling, stiffness, and permeability can be controlled remotely with light for applications in drug delivery and soft robotics. |

| Aqueous Photopolymerization | Stilbene-based brighteners can act as highly efficient photoinitiators for free-radical polymerization in water under visible light, enabling the synthesis of hydrogels. rsc.org | Provides a more environmentally friendly and cost-effective method for producing hydrogels and waterborne coatings using low-energy light sources like LEDs. rsc.org |

| Polymerization Control | The reversible isomerization from the fluorescent (E)-isomer to the non-fluorescent (Z)-isomer offers a potential switch to control the initiation of polymerization. scispace.com | Enables precise spatiotemporal control over the material fabrication process, allowing for the creation of complex, patterned, and functionally graded materials. |

Potential in Stress-Sensing and Tagging Technologies

The inherent fluorescence of Fluorescent Brightener 49, (E)- and its sensitivity to the local environment and isomeric state make it a compelling candidate for advanced applications in stress-sensing and security tagging. While direct research on this specific compound for these applications is not widely published, the principles underlying these technologies align well with its known photochemical properties.

For stress-sensing, the compound could function as a mechanofluorochromic probe. When embedded in a polymer matrix, mechanical stress can alter the aggregation state or local environment of the brightener molecules. This can, in turn, affect the fluorescence emission spectrum or intensity. For example, stress-induced changes in the polymer's free volume could either promote or hinder the E/Z isomerization, or force the molecules into aggregates (excimers), leading to a detectable optical signal. By calibrating the change in fluorescence with the applied stress, the compound could serve as a molecular-level sensor to map stress distributions and detect micro-damage within structural components non-destructively.